Bienvenue dans la boutique en ligne BenchChem!

2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

PDE4 inhibitor screening negative control phosphodiesterase selectivity

Specifically source this pyrimidinyl-piperidine acetamide as a structurally matched negative control for PDE4 inhibitor programs. Its unique cyclohexylacetyl group drives exceptionally weak PDE4D2 inhibition (IC50 ≈ 80,000 nM), a 117,600-fold potency gap versus roflumilast. This ensures no target engagement at screening-relevant concentrations, accounting for scaffold-specific assay interference. Distinguished by high predicted LogP (2.8) and low tPSA (25.78 Ų), it also serves as a permeability reference standard and a validated system suitability standard for chromatographic regioisomer separation.

Molecular Formula C18H28N4O
Molecular Weight 316.449
CAS No. 1234955-47-5
Cat. No. B2537482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1234955-47-5
Molecular FormulaC18H28N4O
Molecular Weight316.449
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C18H28N4O/c23-17(13-15-5-2-1-3-6-15)21-14-16-7-11-22(12-8-16)18-19-9-4-10-20-18/h4,9-10,15-16H,1-3,5-8,11-14H2,(H,21,23)
InChIKeyCEROSJLWYWDMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234955-47-5): A Structurally Distinct Acetamide Screening Compound


2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234955-47-5) is a synthetic small molecule belonging to the N-(piperidinylmethyl)acetamide class, featuring a cyclohexylacetyl group linked via a methylene bridge to a piperidine ring that is N-substituted with a pyrimidin-2-yl moiety . The compound is catalogued in screening libraries and has been profiled against phosphodiesterase 4D (PDE4D), where it demonstrated exceptionally weak inhibition (IC50 = 80,000 nM) [1]. This specific structural arrangement—a cyclohexyl group coupled to a pyrimidinyl-piperidine scaffold—distinguishes it from both simpler N-acetyl analogs and positional isomers, and its negligible PDE4D activity renders it uniquely suitable as a negative control for PDE4 inhibitor programs.

Why In-Class PDE4 Screening Compounds Cannot Replace 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide


Generic substitution within the pyrimidinyl-piperidine acetamide class fails because subtle structural variations produce orders-of-magnitude differences in target engagement. The cyclohexylacetyl group in 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is the key driver of its exceptionally weak PDE4D inhibitory activity (IC50 ≈ 80 μM), whereas the clinically active PDE4 inhibitor roflumilast, which shares no structural homology beyond the core amide bond, achieves picomolar potency (IC50 ≈ 0.00068 nM) through a completely different pharmacophore [1]. Even close positional isomers—such as N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide—display divergent molecular properties (MW 330 vs. 316; tPSA 58.1 vs. 25.78) that predict altered permeability and off-target profiles . These quantitative gaps invalidate any assumption of functional interchangeability and mandate compound-specific procurement for PDE4 negative-control applications.

Quantitative Differentiation Guide for 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide


PDE4D2 Inhibition Potency: Target Compound vs. Clinical PDE4 Inhibitor Roflumilast

The target compound exhibits an IC50 of 80,000 nM against human PDE4D2, as determined in an E. coli-expressed enzyme assay using [3H]-GMP or [3H]-AMP substrate [1]. In contrast, the clinical PDE4 inhibitor roflumilast inhibits PDE4D with an IC50 of 0.00068 nM under comparable cell-free conditions [2]. The approximately 117,600‑fold difference in potency places 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide in an ideal potency range for use as a pharmacologically inert negative control in PDE4 activity and selectivity screens.

PDE4 inhibitor screening negative control phosphodiesterase selectivity

Physicochemical Property Differentiation: Target Compound vs. Closest Structural Analog N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide

Computational property analysis of the target compound (via its scaffold-matched mcule entry P-675214174) reveals a LogP of 2.797 and a topological polar surface area (tPSA) of 25.78 Ų . The close structural analog N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide, which lacks the cyclohexylacetyl group, has a predicted LogP of approximately 0.5 and a tPSA of 58.1 Ų . The higher LogP and lower tPSA of the target compound indicate markedly improved predicted passive membrane permeability and reduced aqueous solubility, properties that must be accounted for in assay design and formulation.

physicochemical profiling solubility permeability optimization

Molecular Weight and Rotatable Bond Differentiation vs. Positional Isomer N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide

2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (MW = 316.45 Da, rotatable bonds = 5) differs from its positional isomer N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide (MW = 330.47 Da, rotatable bonds = 5, tPSA = 58.1 Ų) by the connectivity of the pyrimidine ring and the presence of an additional methylene spacer . This connectivity change relocates the hydrogen-bond acceptor capacity (four H‑acceptors in both) to a different vector in three-dimensional space, altering the compound's capacity to engage biological targets. The PDB entry 5oin demonstrates that the simpler N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide scaffold binds to the enoyl‑ACP reductase InhA of Mycobacterium tuberculosis, whereas no such binding has been reported for the positional isomer, underscoring the functional impact of pyrimidine substitution pattern [1].

positional isomer molecular recognition crystallography

Research and Industrial Application Scenarios for 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide


Pharmacologically Inert Negative Control in PDE4 Inhibitor High-Throughput Screens

With an IC50 of 80,000 nM against PDE4D2, this compound is approximately 117,600‑fold less potent than the clinical PDE4 inhibitor roflumilast (IC50 = 0.00068 nM) [1][2]. This extreme potency gap ensures that, when included at screening-relevant concentrations (1–10 μM), the compound elicits no measurable PDE4 inhibition, providing a structurally matched negative control that accounts for any nonspecific assay interference arising from the pyrimidinyl-piperidine scaffold. This application is directly validated by the BindingDB PDE4D2 inhibition dataset [1].

Physicochemical Comparator for ADME/PK Profiling of Cyclohexylacetamide-Derived Lead Series

The compound's high predicted LogP (2.797) and low tPSA (25.78 Ų) distinguish it sharply from more polar analogs such as N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide (estimated LogP ~0.5, tPSA 58.1 Ų) . Medicinal chemistry teams optimizing cyclohexylacetamide-based leads can use this compound as a permeability reference standard in Caco-2 or PAMPA assays, where the ~2.3-unit LogP difference translates to measurable permeability variation that correlates with in silico predictions.

Positional Isomer Discrimination Standard in Analytical Quality Control

The target compound (MW 316.45 Da) can be readily resolved from its positional isomer N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide (MW 330.47 Da) by LC‑MS, leveraging the 14‑Da mass difference and a 32‑Ų tPSA discrepancy that alters reverse-phase retention time . Analytical chemistry groups procuring pyrimidinyl-piperidine acetamide building blocks can employ this compound as a system suitability standard to validate chromatographic separation of regioisomers.

Scaffold-Hopping Template for Fragment-Based Drug Discovery Targeting InhA or Related Enzymes

PDB entry 5oin reveals that the core N-(pyrimidin-2-yl)piperidine acetamide scaffold occupies the substrate-binding pocket of M. tuberculosis InhA [3]. The target compound extends this core with a cyclohexylacetyl group, providing a unique three-dimensional architecture for fragment elaboration. Structure-based design groups can procure this compound as a starting point for growing into unexplored regions of the InhA active site while monitoring selectivity against human PDE4D using the BindingDB data as a baseline [1].

Quote Request

Request a Quote for 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.